3-bromo-5-iodo-4-methylbenzoic acid
Description
3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 1229245-20-8) is a halogenated benzoic acid derivative with the molecular formula C₈H₆BrIO₂ and a molecular weight of 340.94 g/mol. It is characterized by a benzoic acid backbone substituted with bromine (Br) at position 3, iodine (I) at position 5, and a methyl group (CH₃) at position 4 . This compound is produced with a purity >97% and is widely used in coupling reactions, pharmaceutical intermediates, and functional material synthesis due to its high reactivity and stability under diverse reaction conditions . Suppliers such as Aromsyn, Ambeed, Inc., and Suzhou Health Chemicals Co., Ltd. offer custom synthesis from gram to kilogram scales, ensuring broad accessibility for research and industrial applications .
Properties
CAS No. |
1229245-20-8 |
|---|---|
Molecular Formula |
C8H6BrIO2 |
Molecular Weight |
340.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-iodo-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination and iodination of 4-methylbenzoic acid. The process typically includes the following steps:
Bromination: 4-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production of 3-bromo-5-iodo-4-methylbenzoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Heck Coupling: Palladium catalysts and alkenes are used under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction of the carboxylic acid group.
Major Products Formed
Phenyl (3-bromo-5-iodo)benzoate: Formed through esterification reactions.
Methyl 3-bromo-5-iodobenzoate: Formed through methylation reactions.
3-Bromo-5-(triisopropylsilylethynyl)benzoic acid: Formed through Sonogashira coupling reactions.
Scientific Research Applications
3-Bromo-5-iodo-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-iodo-4-methylbenzoic acid depends on the specific reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, with the bromine and iodine atoms facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes . The carboxylic acid group can participate in esterification and reduction reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzoic Acid Derivatives
3-Bromo-4-iodo-5-methylbenzoic Acid (CAS: 2092356-54-0)
- Substituents : Bromine (position 3), iodine (position 4), methyl (position 5).
- Molecular Formula : C₈H₆BrIO₂ (same as the target compound).
- Key Differences : The positional isomerism of iodine and methyl groups alters steric and electronic properties. This compound has a reported purity of 95% and exhibits hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .
- Applications: Limited data, but likely used in cross-coupling reactions similar to the target compound.
3-Bromo-5-hydroxy-4-methoxybenzoic Acid (CAS: 256519-02-5)
- Substituents : Bromine (position 3), hydroxy (OH, position 5), methoxy (OCH₃, position 4).
- Molecular Formula : C₈H₇BrO₄.
- Key Differences : Replacement of iodine with hydroxy and methoxy groups reduces molecular weight (311.04 g/mol) and alters solubility and acidity. The hydroxy group enhances hydrogen-bonding capacity, making it suitable for coordination chemistry .
3-Bromo-4-hydroxy-5-nitrobenzoic Acid (CAS: 67175-27-3)
Ester and Functionalized Derivatives
Methyl 3-Bromo-5-iodo-4-methylbenzoate
- Substituents : Methyl ester (COOCH₃) replaces the carboxylic acid group.
- Molecular Formula : C₉H₈BrIO₂.
- Key Differences : Esterification reduces polarity, improving solubility in organic solvents. Used as a precursor for further functionalization .
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3-Bromo-5-iodo-4-methylbenzoate
Comparison Table
Key Research Findings and Trends
Reactivity: The iodine atom in 3-bromo-5-iodo-4-methylbenzoic acid facilitates Ullmann coupling and Sonogashira reactions, whereas bromine in similar compounds enables Suzuki-Miyaura couplings .
Synthesis Methods : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) are effective catalysts for synthesizing halogenated benzoic acid derivatives, enhancing reaction efficiency and yield .
Safety Profile : Halogenated derivatives generally exhibit moderate hazards (e.g., skin/eye irritation), necessitating proper handling protocols .
Biological Activity
3-Bromo-5-iodo-4-methylbenzoic acid is a halogenated benzoic acid derivative that has garnered attention in the fields of medicinal chemistry and biological research. This compound's unique structural features enable it to participate in various chemical reactions and biological interactions, making it a valuable subject of study.
Chemical Structure and Properties
The chemical structure of 3-bromo-5-iodo-4-methylbenzoic acid can be represented as follows:
- Molecular Formula : C₈H₆BrI O₂
- Molecular Weight : 292.44 g/mol
- IUPAC Name : 3-bromo-5-iodo-4-methylbenzoic acid
This compound contains both bromine and iodine substituents, which significantly influence its reactivity and biological properties.
The biological activity of 3-bromo-5-iodo-4-methylbenzoic acid is primarily attributed to its ability to interact with various biological targets. The halogen atoms can facilitate nucleophilic substitution reactions, allowing the compound to modify biomolecules such as proteins or nucleic acids. Additionally, the carboxylic acid group can engage in hydrogen bonding and ionic interactions, enhancing its affinity for specific receptors or enzymes.
Biological Activity
Research has indicated that 3-bromo-5-iodo-4-methylbenzoic acid exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly against certain leukemia cell lines. The compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : There is evidence supporting its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could pave the way for therapeutic applications in enzyme-related diseases.
Case Studies
-
Antitumor Activity Assessment :
- A study evaluated the effects of 3-bromo-5-iodo-4-methylbenzoic acid on K562 cells (a human chronic myeloid leukemia cell line). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
-
Antimicrobial Evaluation :
- In vitro tests demonstrated that 3-bromo-5-iodo-4-methylbenzoic acid exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in K562 cells | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Enzyme Inhibition | Inhibits specific enzyme activity |
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of 3-bromo-5-iodo-4-methylbenzoic acid. Future studies should focus on:
- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity.
- Mechanistic Investigations : To identify specific molecular targets and pathways involved in its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
